N-Benzyl-4-methoxyaniline
Overview
Description
N-Benzyl-4-methoxyaniline is a chemical compound that is structurally related to the compounds studied in the provided papers. Although the exact compound is not directly analyzed in these studies, the papers provide insights into similar compounds with methoxy and benzyl groups, which can help infer some properties and behaviors of N-Benzyl-4-methoxyaniline.
Synthesis Analysis
The synthesis of compounds related to N-Benzyl-4-methoxyaniline involves multi-step chemical reactions. For instance, the asymmetric synthesis of related compounds, such as (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, is achieved through a sequence of reactions starting from a Strecker-type reaction and proceeding through various protection and substitution steps . This suggests that the synthesis of N-Benzyl-4-methoxyaniline could also involve a sequence of carefully planned synthetic steps to ensure the correct placement of functional groups and maintenance of the compound's integrity.
Molecular Structure Analysis
The molecular structure of compounds similar to N-Benzyl-4-methoxyaniline has been characterized using X-ray diffraction and computational methods such as density functional theory (DFT). For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating a triclinic system, and DFT calculations were used to confirm the geometrical parameters . These techniques could be applied to N-Benzyl-4-methoxyaniline to determine its precise molecular geometry and confirm its structural features.
Chemical Reactions Analysis
The reactivity of molecules containing methoxy and benzyl groups has been explored through various chemical reactions. The antioxidant properties of related compounds have been determined using tests like DPPH free radical scavenging . Additionally, the electrochemical properties of luminescent compounds with methoxy groups have been studied, revealing information about their HOMO and LUMO energy levels . These studies suggest that N-Benzyl-4-methoxyaniline may also exhibit interesting reactivity and electrochemical properties that could be explored in similar ways.
Physical and Chemical Properties Analysis
The physical properties, such as liquid crystalline behavior, and chemical properties, like electronic absorption and frontier molecular orbital distributions, have been investigated for compounds with structural similarities to N-Benzyl-4-methoxyaniline . These properties are influenced by factors such as molecular geometry and electronic structure. The studies on related compounds provide a foundation for understanding how the physical and chemical properties of N-Benzyl-4-methoxyaniline might be analyzed and what behaviors could be expected.
Scientific Research Applications
1. Synthesis and Characterization
N-Benzyl-4-methoxyaniline and its derivatives have been studied for their synthesis and characterization. For instance, benzylideneaniline compounds, including N-Benzyl-4-methoxyaniline derivatives, have been synthesized and their properties like crystal structure, presence of functional groups, and thermal properties have been explored (Subashini et al., 2021).
2. Biological Activities
The biological activities of N-Benzyl-4-methoxyaniline derivatives have been a subject of research. For example, studies have examined the aldose reductase inhibition effects of novel derivatives of N-Benzyl-4-methoxyaniline (Bayrak et al., 2021).
3. Photoelectrochemical and Spectroscopic Properties
Substituted polyanilines, including N-Benzyl-4-methoxyaniline derivatives, have been studied for their photoelectrochemical and spectroscopic properties. This research includes investigations into their electrochromic and photoelectrochemical behavior (Kilmartin & Wright, 1999).
4. Use in Synthesis of Other Compounds
N-Benzyl-4-methoxyaniline and its derivatives are used in the synthesis of various other compounds. For example, they have been used in the synthesis of thiazolyl azo ligand complexes with metal ions (Dahi & Jarad, 2020).
5. Environmental Applications
The compound has been studied for environmental applications, such as its role in Fenton-like oxidation processes for treating hazardous methoxyanilines in aqueous solutions (Chaturvedi & Katoch, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Benzyl-4-methoxyaniline (NBMA) primarily targets the Oct4 (Octamer-binding transcription factor 4) . Oct4 is a crucial regulator of spermatogenesis, and its activation can effectively promote this process . NBMA also interacts with Acetylcholinesterase , an enzyme involved in neurotransmission.
Mode of Action
NBMA promotes the differentiation of spermatogonial stem cells by activating the Oct4 pathway . This activation leads to the promotion of spermatogenesis . The exact molecular interactions between NBMA and its targets are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by NBMA is the Oct4 pathway . This pathway plays a vital role in the differentiation of spermatogonial stem cells . By activating this pathway, NBMA promotes spermatogenesis .
Pharmacokinetics
Its molecular weight of 21328 g/mol suggests that it may have good bioavailability, as molecules under 500 g/mol are generally well-absorbed .
Result of Action
The activation of the Oct4 pathway by NBMA leads to the promotion of spermatogenesis . This makes NBMA a molecule with great potential to be developed as a therapeutic drug for azoospermia , a condition characterized by the absence of sperm in semen, leading to male infertility .
properties
IUPAC Name |
N-benzyl-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJGMDKVVOEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334009 | |
Record name | N-Benzyl-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-methoxyaniline | |
CAS RN |
17377-95-6 | |
Record name | N-Benzyl-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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